Benzoic acid, 4-(phenylseleno)-, methyl ester
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Overview
Description
Benzoic acid, 4-(phenylseleno)-, methyl ester is an organic compound that belongs to the class of esters It is derived from benzoic acid, where the hydrogen atom in the para position is replaced by a phenylseleno group, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(phenylseleno)-, methyl ester typically involves the esterification of 4-(phenylseleno)benzoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(phenylseleno)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of selenoxide derivatives.
Reduction: Formation of 4-(phenylseleno)benzyl alcohol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Benzoic acid, 4-(phenylseleno)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(phenylseleno)-, methyl ester involves its interaction with various molecular targets. The phenylseleno group can undergo redox reactions, influencing cellular oxidative stress pathways. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid with methanol, lacking the phenylseleno group.
Phenyl benzoate: An ester of benzoic acid with phenol, lacking the methyl ester group.
Methyl 4-methylbenzoate: An ester of 4-methylbenzoic acid with methanol, lacking the phenylseleno group.
Uniqueness
Benzoic acid, 4-(phenylseleno)-, methyl ester is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other benzoic acid esters and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
105417-32-1 |
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Molecular Formula |
C14H12O2Se |
Molecular Weight |
291.21 g/mol |
IUPAC Name |
methyl 4-phenylselanylbenzoate |
InChI |
InChI=1S/C14H12O2Se/c1-16-14(15)11-7-9-13(10-8-11)17-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
JOPQGGFVOYHPER-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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